molecular formula C10H16N2O11P2 B1679145 Thymidine 3',5'-diphosphate CAS No. 2863-04-9

Thymidine 3',5'-diphosphate

Katalognummer: B1679145
CAS-Nummer: 2863-04-9
Molekulargewicht: 402.19 g/mol
InChI-Schlüssel: CSNCBOPUCJOHLS-XLPZGREQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Position in De Novo Pyrimidine (B1678525) Biosynthesis

De novo pyrimidine biosynthesis is the primary route for producing pyrimidine nucleotides from simpler precursor molecules. Thymidine-3',5'-diphosphate, more commonly referred to as thymidine (B127349) diphosphate (B83284) (dTDP) in this context, occupies a critical juncture in this pathway, leading to the formation of thymidine triphosphate (TTP), an essential component of DNA. wikipedia.orgwikipedia.org

Thymidine diphosphate (dTDP) serves as the direct precursor to thymidine triphosphate (TTP). nih.govmedchemexpress.com The final step in the synthesis of TTP involves the phosphorylation of dTDP, a reaction catalyzed by the enzyme nucleoside-diphosphate kinase (NDK). nih.gov This conversion is a critical control point, ensuring that the supply of TTP is adequate for the demands of DNA replication and repair. patsnap.com Evidence from studies on tumor cells has confirmed that dTDP is the precursor for TTP, with the terminal phosphate (B84403) of adenosine (B11128) triphosphate (ATP) being transferred to thymidylate. nih.gov

Biosynthesis Pathways

The formation of thymidine-3',5'-diphosphate occurs through a series of enzymatic reactions, primarily involving the phosphorylation of its monophosphate precursor.

The principal route for the synthesis of thymidine diphosphate (dTDP) is the phosphorylation of thymidine monophosphate (dTMP). wikipedia.orglaboratorynotes.com This reaction is catalyzed by the enzyme thymidylate kinase (TMPK), which utilizes ATP as the phosphate donor in the presence of magnesium ions (Mg2+). nih.govmedchemexpress.com TMPK is a key enzyme in pyrimidine synthesis and its activity is essential for cell proliferation. nih.govontosight.ai

Table 1: Key Enzymes in Thymidine-3',5'-diphosphate Metabolism

EnzymeFunctionPathway
Thymidylate Kinase (TMPK)Catalyzes the phosphorylation of dTMP to dTDP. nih.govwikipedia.orgDe Novo Pyrimidine Biosynthesis
Nucleoside-Diphosphate Kinase (NDK)Catalyzes the phosphorylation of dTDP to TTP. nih.govDe Novo Pyrimidine Biosynthesis
Thymidylate Synthase (TYMS)Converts dUMP to dTMP. pnas.orgtaylorandfrancis.comDe Novo Pyrimidine Biosynthesis
Thymidine Kinase (TK)Phosphorylates thymidine to dTMP. patsnap.compnas.orgSalvage Pathway

An alternative pathway for the generation of dTMP, the precursor to dTDP, begins with deoxyuridine monophosphate (dUMP). The enzyme thymidylate synthase (TYMS) catalyzes the conversion of dUMP to dTMP. pnas.orgtaylorandfrancis.com Following this conversion, dTMP is then phosphorylated to dTDP by thymidylate kinase. nih.gov This pathway is a critical source of thymidine nucleotides for DNA synthesis. taylorandfrancis.com

The synthesis of thymidine nucleotides, including dTDP, occurs in both the cytoplasm and the mitochondria, contributing to distinct pools of deoxyribonucleotides. nih.gov The cytosolic pool primarily supports nuclear DNA replication, while the mitochondrial pool is essential for the synthesis of mitochondrial DNA (mtDNA). nih.gov

In proliferating cells, the de novo synthesis of deoxyribonucleotides in the cytosol is the major source for both nuclear and mitochondrial TTP. nih.gov These nucleotides are then imported into the mitochondria. nih.gov However, in resting or terminally differentiated cells, the salvage pathway within the mitochondria, which utilizes thymidine kinase 2 (TK2), plays a more significant role in providing dNTPs for mtDNA maintenance. nih.govportlandpress.com Studies have shown that there is a rapid communication and mixing between the cytosolic and mitochondrial dTTP pools. nih.gov While mitochondria can import nucleotides from the cytosol, they also possess the machinery for their own de novo synthesis of thymidylate. pnas.org The balance between these two sources is crucial for maintaining mitochondrial function and genetic integrity. nih.govoup.com

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCBOPUCJOHLS-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951298
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2863-04-9
Record name Thymidine 3',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Interactions and Regulatory Mechanisms

Direct Enzymatic Inhibition

Thymidine-3',5'-diphosphate is a known inhibitor of several key enzymes involved in nucleic acid metabolism. Its inhibitory properties are central to its function and have been the subject of detailed research.

Staphylococcal Nuclease (SND1) Inhibition

Thymidine-3',5'-diphosphate acts as a selective inhibitor of Staphylococcal nuclease and tudor domain containing 1 (SND1), which is a subunit of the microRNA regulatory complex RISC. medchemexpress.com This inhibition has been shown to have downstream effects on cellular processes, including those related to cancer progression. medchemexpress.com

The interaction between Thymidine-3',5'-diphosphate and Staphylococcal Nuclease has been structurally characterized at high resolution. The crystal structure of the enzyme-inhibitor complex reveals that Thymidine-3',5'-diphosphate binds to the active site, preventing the binding of the nucleic acid substrate. nih.gov The binding is facilitated by a Ca2+ ion and interactions with key amino acid residues, including Arg-35 and Arg-87. nih.gov This detailed structural information provides a basis for understanding the kinetics of inhibition, which is characterized as competitive. medkoo.comnih.gov

The inhibition of SND1 by Thymidine-3',5'-diphosphate has significant consequences for cellular signaling pathways. For instance, treatment of hepatocytes with Thymidine-3',5'-diphosphate has been observed to significantly decrease the expression levels of the p65 protein, a subunit of the NF-κB complex. medchemexpress.commedchemexpress.com Furthermore, it also reduces the nuclear translocation of p65. medchemexpress.commedchemexpress.com These effects underscore the role of SND1 in regulating inflammatory and oncogenic pathways.

Experimental Condition Observed Effect on p65 Reference
200 µM Thymidine-3',5'-diphosphate on WT and Alb/SND1 hepatocytes (18h)Significant reduction in p65 expression and nuclear translocation medchemexpress.commedchemexpress.com

Deoxyribonuclease (DNase) Inhibition

Thymidine-3',5'-diphosphate is also recognized as a specific inhibitor of Deoxyribonuclease (DNase). nih.gov This inhibition is crucial in various biological contexts and has practical implications for laboratory assays involving DNase.

The primary function of DNase is the cleavage of DNA. Thymidine-3',5'-diphosphate effectively inhibits this activity. nih.gov This inhibition is believed to occur through the binding of the diphosphate (B83284) to the active site of the enzyme, thereby preventing the enzyme from accessing and cleaving its DNA substrate.

The inhibitory effect of Thymidine-3',5'-diphosphate on DNase has led to its use as a control in DNase activity assays. For example, in fluorescence polarization-based assays for DNase activity, the addition of Thymidine-3',5'-diphosphate can be used to confirm that the observed decrease in fluorescence is indeed due to DNase-mediated DNA degradation. nih.gov This makes it a valuable tool for ensuring the specificity and accuracy of such assays.

Assay Type Role of Thymidine-3',5'-diphosphate Reference
Fluorescence polarization DNase assaySpecific inhibitor to validate assay specificity nih.gov

Modulatory Roles in Other Enzyme Systems

Thymidine-3',5'-diphosphate extends its influence beyond a single pathway, acting as a regulatory molecule in several key enzyme systems. Its primary impact is observed within pyrimidine (B1678525) metabolism and in the control of mitochondrial nucleotide pools.

The synthesis pathway of pyrimidine nucleotides is a tightly controlled process essential for DNA replication and repair. Thymidine-3',5'-diphosphate emerges as a key feedback inhibitor, modulating the activity of enzymes crucial to this pathway.

Thymidylate kinase (TMPK) is a critical enzyme that catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to form thymidine diphosphate (dTDP), a necessary step in the synthesis of thymidine triphosphate (dTTP). acs.org Thymidine-3',5'-diphosphate has been identified as a potent inhibitor of TMPK. merckmillipore.com This inhibitory action is a classic example of feedback regulation, where a downstream product analog helps to control the metabolic flux. The structural similarities between pTp and the natural substrates allow it to bind to the active site, thereby preventing the efficient phosphorylation of dTMP. This interaction is crucial for maintaining a balanced pool of thymidine nucleotides within the cell. wikipedia.org

The inhibitory potential of compounds related to thymidine has been a subject of extensive research. For instance, studies on 3'-thiourea derivatives of β-thymidine revealed potent and selective inhibition of human mitochondrial thymidine kinase (TK-2), with some compounds showing competitive inhibition against thymidine. nih.gov While distinct from TMPK, these findings highlight the sensitivity of thymidine-metabolizing enzymes to structural analogs. The inhibition of human TMPK by pTp is significant because this enzyme is not only vital for DNA synthesis but is also involved in the activation of several anti-HIV prodrugs. rcsb.org

Table 1: Inhibitory Action on Thymidylate Kinase (TMPK)

Inhibitor Target Enzyme Inhibition Type Key Findings
Thymidine-3',5'-diphosphate (pTp) Human Thymidylate Kinase (TMPK) Competitive Potent inhibitor, acting as a feedback regulator.
YMU1 Human Thymidylate Kinase (TMPK) ATP-competitive IC₅₀ = 610 nM; Kᵢ = 180 nM. merckmillipore.com
3'-thiourea derivatives of β-thymidine Human mitochondrial Thymidine Kinase-2 (TK-2) Competitive (vs. dThd), Uncompetitive (vs. ATP) Kᵢ values as low as 0.05 µM. nih.gov

Following the action of TMPK, nucleoside diphosphate kinases (NDPKs) catalyze the final phosphorylation step, converting nucleoside diphosphates to triphosphates. wikipedia.org Nucleoside Diphosphate Kinase A (NME1) is a major player in this process, responsible for synthesizing nucleoside triphosphates other than ATP. drugbank.com While direct inhibitory studies of thymidine-3',5'-diphosphate on NDPK A are not extensively detailed, the structural context of substrate binding provides insights. X-ray crystallography of NDPK from Dictyostelium discoideum complexed with thymidine-5'-diphosphate (B146983) (dTDP) has revealed the precise binding mode of the natural substrate. rcsb.org

Furthermore, studies on azido-thymidine diphosphate (AZT-DP), an analog of dTDP, binding to NDPK showed that it occupies the same active site as the natural substrate. nih.gov However, the presence of the 3'-azido group, instead of a hydroxyl, displaces a critical lysine (B10760008) residue involved in catalysis and prevents an important internal hydrogen bond, explaining why it is a poor substrate. nih.gov This suggests that modifications at the 3' position, such as the phosphate (B84403) group in pTp, would significantly impact the interaction with and catalysis by NDPK A, likely acting as an inhibitor by occupying the active site without facilitating the phosphoryl transfer.

Mitochondria maintain their own pool of deoxyribonucleotides (dNTPs) for mtDNA replication, a process regulated by a distinct set of enzymes. nih.gov The mitochondrial 5'-deoxyribonucleotidase (mdN), also known as dNT-2, plays a crucial role in this regulation by dephosphorylating deoxynucleoside monophosphates. wikipedia.org This enzyme is part of a substrate cycle with mitochondrial thymidine kinase (TK2), modulating the synthesis of mitochondrial dTTP. nih.gov Overproduction of mdN leads to a decrease in mitochondrial dTTP levels, while its reduction increases them. nih.gov This regulatory function is vital, as an excess of dTTP can lead to aberrant mitochondrial DNA replication. wikipedia.org

Thymidine-3',5'-diphosphate is a known potent inhibitor of 5'-nucleotidases. This inhibition is a key mechanism for controlling the size of pyrimidine deoxyribonucleotide pools within the mitochondria. wikipedia.org By inhibiting mdN, pTp prevents the degradation of thymidine monophosphate, thereby ensuring a sufficient supply for the synthesis of dTTP when needed. This positions pTp as a critical regulator in maintaining the delicate balance of nucleotide pools essential for mitochondrial genetic integrity.

Proposed Mechanisms of Action at Enzyme Active Sites

Ligand Binding Dynamics and Specificity

The inhibitory effects of thymidine-3',5'-diphosphate are rooted in its specific binding to the active sites of target enzymes. The conformation of enzyme-bound pTp has been studied using techniques like NMR spectroscopy in complexes with enzymes such as Staphylococcal nuclease. nih.gov These studies revealed that the bound conformation of pTp can differ significantly from its structure in a crystalline state, highlighting the flexibility of the molecule and the induced fit that can occur upon binding. nih.gov

In the case of Staphylococcal nuclease, the metal-coordinated 5'-phosphate of pTp binds in a manner similar to the natural substrate, interacting with key arginine residues. nih.gov However, the thymine (B56734), deoxyribose, and 3'-phosphate moieties are displaced, leading to interactions with different amino acid residues, such as Lys-49 instead of Lys-84 and Tyr-85. nih.gov This repositioning within the active site, while maintaining key anchoring interactions, is fundamental to its function as a competitive inhibitor.

Molecular dynamics simulations of other kinases, like human thymidine kinase 1, show that the binding of ligands is heavily favored by electrostatic contributions, with multiple hydrogen bonds forming between the ligand and active site residues. acs.org The thymidine portion of a ligand typically sits (B43327) in a hydrophobic pocket, while the phosphate groups interact with a conserved P-loop. acs.org It is this intricate network of interactions that dictates the binding specificity and inhibitory potency of molecules like thymidine-3',5'-diphosphate. The presence of the two phosphate groups on pTp allows for a complex and strong interaction within the active site, effectively blocking the entry or proper positioning of the natural substrate.

Role of Metal Ions in Enzyme-Inhibitor Complex Formation

The formation of a stable complex between an enzyme and thymidine-3',5'-diphosphate is significantly influenced by the presence of divalent metal ions, particularly Calcium (Ca²⁺) and Gadolinium (III) (Gd³⁺).

Calcium (Ca²⁺):

In the context of Staphylococcal nuclease, Ca²⁺ is essential for the tight binding of the inhibitor pdTp. nih.gov X-ray crystallography studies have revealed that in the enzyme-inhibitor complex, the Ca²⁺ ion is strategically positioned within the active site. nih.govpnas.org It plays a crucial role in polarizing the phosphodiester bond of the substrate by interacting with a phosphate oxygen atom. nih.govpnas.org This interaction is believed to lower the energy of the transition state during the hydrolysis of nucleic acid substrates. nih.govpnas.org The Ca²⁺ ion is held in place by interactions with acidic amino acid residues, such as Glutamate-43 (Glu-43) and Aspartate-21 (Asp-21) and Aspartate-40 (Asp-40). annualreviews.org

Gadolinium (III) (Gd³⁺):

The trivalent lanthanide ion, Gd³⁺, serves as a valuable substitute for Ca²⁺ in spectroscopic studies of the enzyme-inhibitor complex. pnas.orgnih.gov Gd³⁺ binds tightly to the same site as Ca²⁺ and competitively inhibits the enzyme's activity. pnas.org Its paramagnetic properties allow for the use of Nuclear Magnetic Resonance (NMR) spectroscopy to determine internuclear distances between the metal ion and the atoms of the bound pdTp inhibitor. pnas.orgnih.gov These studies have largely confirmed the geometry of the metal-nucleotide complex as determined by X-ray crystallography, providing a high-resolution view of the active site in solution. pnas.orgnih.gov

The table below summarizes the roles of these metal ions in the formation of the enzyme-inhibitor complex.

Metal IonRole in Complex Formation with Thymidine-3',5'-diphosphateEnzyme Studied
Ca²⁺ Essential for tight binding of the inhibitor; polarizes the phosphodiester bond. nih.govnih.govpnas.orgStaphylococcal nuclease
Gd³⁺ Acts as a Ca²⁺ substitute for spectroscopic studies; competitively inhibits the enzyme. pnas.orgnih.govStaphylococcal nuclease

Specific Amino Acid Residues in Binding

The precise positioning and binding of thymidine-3',5'-diphosphate within the active site of enzymes like Staphylococcal nuclease are dictated by a network of interactions with specific amino acid residues.

Key residues involved in this interaction include:

Arginine-35 (Arg-35) and Arginine-87 (Arg-87): These two arginine residues play a pivotal role in binding the phosphate groups of pdTp. nih.govpnas.org Their guanidinium (B1211019) groups form multiple hydrogen bonds with the phosphate oxygen atoms, effectively anchoring the inhibitor in the active site. nih.govpnas.org Arg-87 is also proposed to act as a general acid, donating a proton to the leaving group during catalysis. nih.govpnas.org

Glutamate-43 (Glu-43): The carboxylate group of Glu-43 is positioned to act as a general base. nih.govpnas.org It is believed to promote the nucleophilic attack of a water molecule on the phosphorus atom of the substrate. nih.govpnas.org

Lysine-49 (Lys-49) and Lysine-84 (Lys-84): These lysine residues are located near the active site and contribute to the binding of substrates. researchgate.net Specifically, Lys-84 is involved in hydrogen bonding with the 3'-phosphate of the inhibitor. annualreviews.org

Tyrosine-85 (Tyr-85), Tyrosine-113 (Tyr-113), and Tyrosine-115 (Tyr-115): These tyrosine residues contribute to the binding and positioning of the inhibitor through interactions with the thymine ring. nih.gov Tyr-85 forms a hydrogen bond with the 3'-phosphate of pdTp. annualreviews.org Tyr-113 is located near the 5'-phosphate and may play a role in catalysis. nih.govannualreviews.org Tyr-115 is also in proximity to the active site and interacts with substrates. researchgate.net

The following table details the specific interactions of these amino acid residues with thymidine-3',5'-diphosphate.

Amino Acid ResidueLocation/Role in Binding Thymidine-3',5'-diphosphateEnzyme Studied
Arg-35 Forms hydrogen bonds with the 5'-phosphate group. nih.govpnas.orgStaphylococcal nuclease
Arg-87 Forms hydrogen bonds with the 5'-phosphate group; proposed to act as a general acid. nih.govpnas.orgStaphylococcal nuclease
Glu-43 Acts as a general base, promoting nucleophilic attack. nih.govpnas.orgStaphylococcal nuclease
Lys-49 Located near the active site and interacts with substrates. researchgate.netStaphylococcal nuclease
Lys-84 Forms a hydrogen bond with the 3'-phosphate group. annualreviews.orgStaphylococcal nuclease
Tyr-85 Forms a hydrogen bond with the 3'-phosphate group. annualreviews.orgStaphylococcal nuclease
Tyr-113 Located near the 5'-phosphate group; may have a role in catalysis. nih.govannualreviews.orgStaphylococcal nuclease
Tyr-115 In proximity to the active site and interacts with substrates. researchgate.netStaphylococcal nuclease

Metabolic Pathways and Biosynthesis Regulation

Catabolism and Degradation Pathways

The breakdown of thymidine (B127349) nucleotides is a tightly controlled process involving specific enzymes that ensure the recycling of their constituent parts.

Enzymatic Degradation by Thymidine Phosphorylase

Thymidine phosphorylase (TP) is a key enzyme in the catabolism of thymidine. nih.gov It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-α-D-ribose-1-phosphate. nih.govtandfonline.com This reaction is a crucial step in the pyrimidine (B1678525) salvage pathway, which allows the cell to recycle pyrimidine bases for nucleotide synthesis. creative-enzymes.com While the reaction is reversible, the primary metabolic role of TP is catabolic. nih.govwikipedia.org

The enzyme's activity is not limited to thymidine; it also acts on deoxyuridine, converting it to uracil (B121893) and 2-deoxy-α-D-ribose-1-phosphate. nih.govnih.gov However, it does not typically act on uridine. nih.govjst.go.jp The substrate specificity of thymidine phosphorylase is influenced by the structure of the nucleoside, with modifications at the 3'- and 5'-positions of the sugar moiety affecting its binding and catalytic efficiency. tandfonline.com For instance, the absence of a 5'-hydroxyl group does not significantly impact binding or reaction rate, but the introduction of bulky groups at this position can decrease the reaction rate. tandfonline.com The 3'-hydroxyl group, however, is considered essential for the phosphorolysis reaction. tandfonline.com

Thymidine phosphorylase follows a sequential mechanism where phosphate (B84403) binds to the enzyme before thymidine, and 2-deoxyribose 1-phosphate is released after the nitrogenous base. creative-enzymes.comwikipedia.org The binding of thymidine induces a high-energy conformation that weakens the glycosidic bond, facilitating the phosphate attack. creative-enzymes.comwikipedia.org

Role of 5'-Deoxyribonucleotidase in Regulation of Thymidine Phosphate Levels

5'-Deoxyribonucleotidases (dNTs) are a group of enzymes that play a critical role in regulating the intracellular pools of deoxyribonucleotides by catalyzing their dephosphorylation. nih.gov These enzymes hydrolyze deoxyribonucleoside 5'-monophosphates into their corresponding deoxyribonucleosides and inorganic phosphate. nih.govuniprot.org

There are different isoforms of 5'-deoxyribonucleotidases with distinct subcellular localizations and substrate specificities. For example, dNT-1 is a cytosolic enzyme with a preference for thymidine monophosphate (dTMP) and deoxyuridine monophosphate (dUMP). iiarjournals.org In contrast, dNT-2 is located in the mitochondrial matrix and dephosphorylates the 5'- and 2'(3')-phosphates of uracil and thymine deoxyribonucleotides. wikipedia.org The activity of these enzymes is crucial for preventing the accumulation of deoxyribonucleotides, which can be toxic to the cell and lead to mutations in mitochondrial DNA. wikipedia.org

The regulation of thymidine phosphate levels is a coordinated effort between kinases and nucleotidases. While thymidine kinase 1 (TK1) phosphorylates thymidine to dTMP as part of the salvage pathway, 5'-deoxyribonucleotidases counteract this by dephosphorylating dTMP. iiarjournals.org This balance is essential for maintaining the appropriate dTMP pool for DNA synthesis and repair. iiarjournals.org

Cellular and Subcellular Regulation of Thymidine-3',5'-diphosphate Levels

The concentration of thymidine-3',5'-diphosphate within the cell is meticulously controlled through a series of feedback mechanisms and can be influenced by metabolic engineering strategies.

Feedback Inhibition Mechanisms in Nucleotide Synthesis

The biosynthesis of pyrimidine nucleotides, including the precursors of thymidine-3',5'-diphosphate, is subject to stringent feedback regulation. jmb.or.kr This ensures that the production of these molecules is tightly coupled to the cell's needs for DNA replication and repair. End-products of the pathway, such as thymidine triphosphate (dTTP), can act as allosteric inhibitors of key enzymes involved in their own synthesis. wikipedia.org

For example, thymidylate synthase, the enzyme that catalyzes the conversion of dUMP to dTMP, can be regulated by its own product. virginia.edu Furthermore, the enzyme can bind to its own mRNA, leading to translational repression, which serves as another layer of feedback control. virginia.edunih.gov Similarly, thymidine kinase, which phosphorylates thymidine, is inhibited by dTTP, preventing an overaccumulation of thymidine phosphates. wikipedia.org These feedback loops are critical for maintaining a balanced pool of nucleotides.

Impact of Metabolic Engineering on Accumulation

Metabolic engineering techniques have been employed to manipulate the biosynthetic pathways of microorganisms to achieve the overproduction of specific compounds, including thymidine. jmb.or.kr By understanding the regulatory networks that control thymidine synthesis, researchers can introduce targeted genetic modifications to bypass feedback inhibition and block degradation pathways. annualreviews.org

For instance, to increase the accumulation of thymidine, strains of Corynebacterium ammoniagenes and Escherichia coli have been engineered to be resistant to feedback inhibition by end-product analogues. jmb.or.krnih.gov Additionally, genes encoding enzymes that degrade thymidine, such as thymidine phosphorylase (deoA) and thymidine kinase (tdk), have been deleted to prevent the breakdown of the desired product. jmb.or.krnih.gov Furthermore, the expression of key enzymes in the thymidine biosynthesis pathway, such as uridylate kinase, ribonucleoside diphosphate (B83284) reductase, and thymidylate synthase, has been optimized to enhance the metabolic flux towards thymidine. nih.gov These strategies have successfully led to significant accumulation of thymidine in engineered strains. jmb.or.krnih.gov

Structural Biology and Biophysical Characterization of Complexes

X-ray Crystallographic Studies of Protein-Thymidine-3',5'-diphosphate Complexes

X-ray crystallography has provided high-resolution snapshots of pdTp bound to the active sites of several enzymes, revealing the intricate network of interactions that govern its binding.

Staphylococcal nuclease (SNase), a well-characterized enzyme that hydrolyzes DNA and RNA, has served as a model system for studying protein-nucleic acid interactions. The complex of SNase with pdTp and a Ca²⁺ ion is a potent inhibitor and has been a subject of numerous crystallographic studies. doi.orgnih.gov

High-resolution crystallographic studies of the SNase-Ca²⁺-pdTp ternary complex have provided a detailed view of the active site. The structure of this complex has been determined to a resolution of 1.5 Å, revealing the precise geometry of the bound inhibitor and its interactions with the enzyme and the essential Ca²⁺ cofactor. nih.gov

Key interactions in the active site include:

The 5'-phosphate group of pdTp is anchored by hydrogen bonds from the guanidinium (B1211019) groups of Arg-35 and Arg-87. nih.gov

The Ca²⁺ ion is coordinated by a phosphate (B84403) oxygen atom of pdTp, the carboxylate of Glu-43, and water molecules. nih.gov

The thymine (B56734) base is positioned in a hydrophobic pocket, with its N3 atom forming a hydrogen bond with the hydroxyl group of Tyr-115 in some structural models derived from NMR. nih.gov

The 3'-phosphate group interacts with the side chain of Lys-84 and the backbone of Tyr-85 in the X-ray structure, although NMR studies suggest an interaction with Lys-49 in solution. nih.govnih.gov

These interactions lock the pdTp molecule into a rigid conformation within the active site, which is crucial for understanding the enzyme's catalytic mechanism. nih.govpnas.org The binding of pdTp also induces conformational changes in the enzyme, such as a shift in the backbone of Tyr-113. rcsb.orgrcsb.org

Table 1: Key Active Site Interactions in the Staphylococcal Nuclease-Ca²⁺-pdTp Complex
Interacting MoietypdTp GroupInteracting Residues/IonsType of Interaction
5'-phosphatePhosphateArg-35, Arg-87Hydrogen Bonds
5'-phosphatePhosphateCa²⁺Ionic Interaction
Thymine BaseBaseTyr-115Hydrogen Bond (NMR model)
3'-phosphatePhosphateLys-84, Tyr-85Hydrogen Bonds (X-ray model)
3'-phosphatePhosphateLys-49Hydrogen Bond (NMR model)

The conformation of pdTp when bound to SNase has been a subject of detailed analysis, with some discrepancies observed between crystal structures and solution-state NMR studies. nih.govnih.gov In the crystalline state, the conformation of the bound pdTp is influenced by crystal packing forces, specifically interactions with Lys-70 and Lys-71 from an adjacent enzyme molecule in the crystal lattice. nih.govnih.gov

NMR studies, which reflect the conformation in solution, suggest a different orientation for the inhibitor. The solution structure indicates a high-anti glycosidic bond angle (χ = 58 ± 10°), a C2'-endo/O1'-endo sugar pucker, and different torsional angles around the C4'-C5' and C5'-O5' bonds compared to the crystal structure. nih.gov These differences highlight the importance of using complementary techniques to obtain a complete understanding of ligand binding.

Table 2: Torsional Angle Comparison of Bound pdTp in Staphylococcal Nuclease
Torsional AngleX-ray StructureNMR Solution Structure
γ (C4'-C5')186 ± 12° (gauche, trans)301 ± 29° (trans, gauche)
β (C5'-O5')136 ± 10° ((+) anticlinal)92 ± 8° or 274 ± 3° ((-) or (+) clinal)

Mutational studies have been instrumental in validating the interactions observed in the structural models and in probing the effects of amino acid substitutions on the stability and function of SNase. nih.govpdbj.org For instance, mutating residues predicted to interact with pdTp, such as Lys-49, Lys-84, and Tyr-115, and assessing the impact on inhibitor binding has helped to refine the understanding of the active site. nih.gov The K49A and Y115A mutations were found to weaken pdTp binding, supporting the interactions suggested by the NMR-docked structure. nih.gov Conversely, the K84A mutation did not significantly affect inhibitor binding. nih.gov

Studies involving the introduction of unnatural amino acids into the core of SNase have provided insights into the protein's ability to accommodate changes in side chain volume and flexibility. proteopedia.org These investigations have shown that while the protein core can adapt to mutations, over-packing can lead to shifts in secondary structural elements, such as a 1.0 Å movement of helix 1. proteopedia.org

Ribonuclease A (RNase A) is another well-studied nuclease that cleaves single-stranded RNA. While its primary substrates are RNA molecules, studies with nucleotide analogues like pdTp and similar compounds provide valuable information about ligand binding in its active site.

Crystallographic studies of RNase A complexed with various nucleotide inhibitors, including those with 3' and 5' phosphates, have delineated the key features of the phosphate-binding sites. rcsb.orgnih.gov The active site of RNase A contains a primary phosphate-binding site (P1) that anchors the phosphate group of the substrate or inhibitor. nih.gov In the context of pdTp-like inhibitors, spectroscopic, kinetic, and crystallographic methods have shown that the 5'-phosphate group tends to occupy a site near the p0 site, which helps to stabilize the complex. researchgate.net The interactions within these phosphate-binding sites are crucial for the enzyme's catalytic activity and for the design of potent inhibitors. nih.gov

Ribonuclease A Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy has been a pivotal tool in determining the three-dimensional structure of pdTp in solution and when complexed with enzymes like staphylococcal nuclease.

Conformation of Enzyme-Bound Thymidine-3',5'-diphosphate

When bound to staphylococcal nuclease in the presence of Ca2+, the conformation of pdTp has been determined using NMR docking procedures. nih.gov This was necessary because the crystal structure of the complex showed a distorted conformation of the inhibitor due to interactions with an adjacent enzyme molecule in the crystal lattice. nih.gov The solution-state conformation, free from such crystal packing artifacts, reveals specific structural parameters. nih.gov

The enzyme-bound pdTp adopts a high-anti conformation regarding the glycosidic bond (χ = 58 ± 10°) and a C2' endo/O1' endo pucker in the sugar ring (δ = 143 ± 2°). nih.gov The conformation around the C3'-O3' bond is (-) synclinal (ε = 273 ± 4°), and it is trans, gauche around the C4'-C5' bond (γ = 301 ± 29°). nih.gov The orientation around the C5'-O5' bond can be either (-) or (+) clinal (β = 92 ± 8° or 274 ± 3°). nih.gov These details differ from the crystalline state, particularly in the torsion angles around the C4'-C5' and C5'-O5' bonds. nih.gov

Further studies involving a mutant of staphylococcal nuclease (H124L) in a ternary complex with Ca2+ and pdTp have also contributed to understanding the solution structure. acs.orgrcsb.org These investigations utilized a significant number of experimental restraints to define the structure with high precision. rcsb.org

Table 1: Conformational Parameters of Enzyme-Bound Thymidine-3',5'-diphosphate Determined by NMR nih.gov
Torsion AngleSymbolValue (°)Conformation
Glycosidic Bondχ58 ± 10High-anti
Sugar Puckerδ143 ± 2C2' endo/O1' endo
C3'-O3' Bondε273 ± 4(-) synclinal
C4'-C5' Bondγ301 ± 29trans, gauche
C5'-O5' Bondβ92 ± 8 or 274 ± 3(-) or (+) clinal

Paramagnetic Relaxation Enhancement Studies for Internuclear Distances

Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique used to measure internuclear distances between a paramagnetic center and nuclei of a bound ligand. In the study of the staphylococcal nuclease-pdTp complex, the Ca2+ ion was replaced by the paramagnetic lanthanide ion Gd(III). nih.govnih.govpnas.org By measuring the enhancement of relaxation rates of the proton and phosphorus nuclei of the bound pdTp, researchers could calculate the distances between the metal ion and various atoms of the nucleotide. nih.govnih.gov

Table 2: Comparison of Internuclear Distances (Å) in the Staphylococcal Nuclease-Gd(III)-pdTp Complex pnas.org
Nuclei PairNMR DataX-ray Model
Gd(III) - C6-HData available but not specified in the abstractData available but not specified in the abstract
Gd(III) - C4'-HData available but not specified in the abstractData available but not specified in the abstract
Gd(III) - C5',5''-HData available but not specified in the abstractData available but not specified in the abstract
Gd(III) - CH3Data available but not specified in the abstractData available but not specified in the abstract
Gd(III) - C3'-PData available but not specified in the abstractData available but not specified in the abstract
Gd(III) - C5'-PData available but not specified in the abstractData available but not specified in the abstract

Solution Structure Elucidation

The culmination of NMR data, including Nuclear Overhauser Effect (NOE) measurements and torsion angle restraints, allows for the detailed elucidation of the solution structure of the pdTp-enzyme complex. nih.govacs.orgrcsb.org For the staphylococcal nuclease H124L mutant complex, a large number of NOE constraints (2003) were combined with other restraints to calculate an ensemble of structures that represent the dynamic nature of the molecule in solution. rcsb.org

The resulting structures generally agree with crystal structures but also highlight subtle differences that can be attributed to the different environments (solution vs. crystal). rcsb.org The precision of these solution structures is high, with root-mean-square deviations for backbone heavy atoms in the range of 0.41 Å. rcsb.org The NMR-docked structure, which integrates solution NMR data with the X-ray structure of the enzyme, has been validated through mutational studies. nih.gov For instance, mutating residues predicted by the NMR structure to interact with pdTp, such as Lys-49 and Tyr-115, weakened inhibitor binding, supporting the solution-based model over the crystal structure. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular dynamics (MD) simulations, provide a dynamic perspective on the interactions between pdTp and its target enzymes.

Simulation of Enzyme-Substrate/Inhibitor Interactions

Molecular dynamics simulations have been employed to study the interactions of nucleotide analogues, providing insights that are relevant to pdTp. nih.govtandfonline.com These simulations can model the hydration patterns around the nucleotide, which are crucial for understanding its interaction with the enzyme's active site. nih.govtandfonline.com For example, studies on dithymidine phosphate have shown how modifications to the phosphate group can alter the surrounding water structure. nih.govtandfonline.com

In the context of pdTp, after docking the NMR-derived conformation into the enzyme structure, energy minimization and molecular dynamics simulations were used to refine the complex. nih.gov The fact that these simulations produced no significant changes to the docked structure suggests that it represents a stable, low-energy conformation. nih.gov Computational docking has also been used to predict the binding pose of thymidine-5′-diphosphate in other enzymes by comparing it to crystal structures with similar co-substrates. acs.org

Exploration of Catalytic Pathways (e.g., nucleophilic attack)

Computational studies are instrumental in exploring potential catalytic mechanisms. While direct simulations of the catalytic pathway involving pdTp were not detailed in the provided results, related studies on enzyme mechanisms offer a framework for how this could be approached. For instance, the proposed mechanism of action for staphylococcal nuclease involves a nucleophilic attack on the phosphorus atom by a water molecule activated by Glu-43. nih.govpnas.org The enzyme stabilizes the transition state through interactions with the phosphate group, including hydrogen bonds from Arg-35 and Arg-87 and coordination to a Ca2+ ion. nih.govpnas.org

Molecular dynamics simulations can be used to model such events. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations have been used to investigate the phosphorylation of thymidine (B127349), revealing a concerted, dissociative SN2 reaction mechanism. acs.org Similar computational strategies could be applied to model the interaction of pdTp with nucleases, providing an atomistic picture of the forces and conformational changes that occur during the binding and inhibition process, including the specifics of a nucleophilic attack on the phosphodiester bond. nih.gov

Roles in Cellular Signaling and Processes

Function as a Second Messenger in Cellular Signaling

Currently, there is limited scientific evidence to categorize Thymidine-3',5'-diphosphate as a classical second messenger in cellular signaling pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) trisphosphate (IP₃). Classical second messengers are small, non-protein intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell, amplifying the initial signal. While thymidine (B127349) nucleotides are crucial for DNA synthesis and cellular metabolism, their role as direct signal transducers in established signaling cascades has not been prominently identified in research literature.

Modulation of Gene Expression

Thymidine-3',5'-diphosphate, also known as pdTp, has been identified as a selective small molecule inhibitor of the Staphylococcal nuclease and Tudor domain containing 1 (SND1). SND1 is a component of the RNA-induced silencing complex (RISC) and is implicated in the regulation of gene expression. By inhibiting the nuclease activity of SND1, Thymidine-3',5'-diphosphate can influence the expression levels of various genes. Research has shown that this inhibition leads to the up-regulation of apoptosis-related and specific tumor suppressor genes, highlighting a significant role in controlling cellular pathways that can prevent oncogenesis.

Table 1: Research Findings on Gene Expression Modulation

Compound Target Effect Outcome

Influence on Cell Proliferation and Differentiation

The cellular pools of thymidine nucleotides are tightly regulated and have a profound impact on cell cycle progression and proliferation. An excess of thymidine, which gets converted intracellularly to its phosphorylated forms like deoxythymidine triphosphate (dTTP), can induce a block at the G1/S boundary of the cell cycle. This is due to an allosteric feedback inhibition of the enzyme ribonucleotide reductase, which disrupts the balanced supply of deoxynucleotides necessary for DNA synthesis. This mechanism is so effective that high concentrations of thymidine are widely used in laboratory settings to synchronize cell populations for research purposes.

Furthermore, by inhibiting the oncogenic protein SND1, Thymidine-3',5'-diphosphate has been observed to inhibit tumor proliferation. This anti-proliferative effect is linked to its ability to promote the expression of tumor suppressor genes, thereby pushing cancerous cells towards programmed cell death, or apoptosis.

Table 2: Effects of Thymidine Nucleotides on Cell Cycle

Condition Mechanism Cell Cycle Phase Affected Outcome
High concentration of exogenous thymidine Allosteric inhibition of ribonucleotide reductase, leading to dNTP pool imbalance G1/S Transition Cell cycle arrest/synchronization mdpi.combiorxiv.org

Involvement in DNA Replication Fidelity and Regulation

Maintaining the fidelity of DNA replication is paramount for cellular health. Thymidine nucleotides are central to this process not only as building blocks but also through regulatory mechanisms.

Regulation of DNA Topology: During DNA replication, the unwinding of the double helix creates torsional stress and supercoiling. DNA topoisomerase I is an enzyme that alleviates this stress by creating transient single-strand breaks. Thymidine-3',5'-diphosphate is known to be a ligand for this enzyme, suggesting its involvement in regulating the topological state of DNA during replication. drugbank.com

Proofreading and Polymerase Activity: The accuracy of DNA replication is ensured by the proofreading capabilities of DNA polymerases, which have a 3' to 5' exonuclease activity to remove incorrectly incorporated nucleotides. nih.gov The selection of the correct nucleotide by the polymerase is highly precise. Studies using nonpolar shape analogs of thymidine triphosphate, which cannot form traditional Watson-Crick hydrogen bonds, have shown that they can still be incorporated opposite adenine (B156593) with high fidelity. pnas.org This indicates that the geometric shape and size complementarity of the nucleotide within the polymerase's active site is a critical determinant of replication fidelity, potentially more so than hydrogen bonding alone. pnas.org Furthermore, nucleotide analogs can act as inhibitors of specific polymerases; for instance, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) shows a higher sensitivity for inhibiting DNA polymerase delta, suggesting this polymerase's role in replication. nih.gov

Table 3: Factors in DNA Replication Fidelity and Regulation

Process Key Player(s) Role of Thymidine/Analogs
Management of DNA Supercoiling DNA Topoisomerase I Thymidine-3',5'-diphosphate acts as a ligand, influencing enzyme activity drugbank.com
Nucleotide Selection by Polymerase DNA Polymerase Shape and size of thymidine triphosphate are critical for selection and fidelity pnas.org
Proofreading DNA Polymerase (3'-5' exonuclease activity) Removes misincorporated bases to maintain fidelity nih.gov

Participation in DNA Repair Mechanisms (e.g., nucleotide excision repair of analogs)

Cells possess sophisticated DNA repair mechanisms to correct damage and maintain genomic stability. Nucleotide Excision Repair (NER) is a crucial pathway that removes a wide variety of bulky, helix-distorting DNA lesions, such as thymine (B56734) dimers caused by UV radiation. wikipedia.org The process involves the recognition of the damage, dual incision of the damaged strand, removal of a short oligonucleotide containing the lesion, and synthesis of a new DNA patch using the undamaged strand as a template. wikipedia.orgnih.gov

Interestingly, the NER pathway can also recognize and remove certain thymidine analogs when they are incorporated into the genome. Research has surprisingly found that 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog widely used to study DNA replication, is treated as DNA damage by the cell. nih.govpnas.org Once incorporated into DNA, EdU is recognized and excised by the NER machinery. nih.govpnas.org This process was not observed for other related analogs like BrdU or CldU. pnas.org The excision of EdU is subject to transcription-coupled repair, with higher repair rates observed in the transcribed strand of active genes. nih.gov

This finding highlights a direct role for a major DNA repair pathway in processing modified thymidine nucleosides, which has implications for their use in research and potentially in therapeutic contexts. nih.govpnas.org The cellular response to DNA damage also includes up-regulating the synthesis of nucleotides required for the repair process. For instance, genotoxic stress can lead to the up-regulation and nuclear localization of thymidine kinase 1 (TK1) to ensure a sufficient supply of dTTP for DNA repair synthesis. researchgate.net

Table 4: Thymidine Analogs and Nucleotide Excision Repair (NER)

Thymidine Analog Recognized by NER? Key Findings
5-ethynyl-2´-deoxyuridine (EdU) Yes EdU incorporated into DNA is a substrate for NER; its excision is subject to transcription-coupled repair nih.govpnas.org
5-bromo-2'-deoxyuridine (BrdU) No Not found to be a significant substrate for NER under tested conditions pnas.org

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
Thymidine-3',5'-diphosphate pdTp, Deoxythymidine 3',5'-bisphosphate
Staphylococcal Nuclease and Tudor Domain Containing 1 SND1
RNA-induced silencing complex RISC
Deoxythymidine triphosphate dTTP
Cyclic adenosine monophosphate cAMP
Inositol trisphosphate IP₃
2',3'-dideoxythymidine 5'-triphosphate ddTTP
5-ethynyl-2´-deoxyuridine EdU
5-bromo-2'-deoxyuridine BrdU
5-chloro-2'-deoxyuridine CldU

Advanced Research Methodologies and Applications

Utilization in Biochemical Assays

Applications in Nucleic Acid Synthesis and Sequencing Research

Thymidine-3',5'-diphosphate does not function as a primer in DNA sequencing. DNA polymerases, the enzymes central to all sequencing methodologies, require a short, single-stranded nucleic acid sequence known as a primer to initiate DNA synthesis. A critical feature of a primer is a free hydroxyl (-OH) group at the 3' end of the sugar backbone. DNA polymerase catalyzes the formation of a phosphodiester bond by adding the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP) to this 3'-OH group.

Thymidine-3',5'-diphosphate, being a single nucleoside with phosphate (B84403) groups at both the 3' and 5' positions, lacks the requisite free 3'-OH group and the oligonucleotide structure necessary for a polymerase to bind and extend. Therefore, it is structurally and chemically unsuitable for the role of a primer in DNA sequencing or amplification techniques like PCR.

In modern chemical oligonucleotide synthesis, Thymidine-3',5'-diphosphate is not used as a direct building block. The predominant method for synthesizing custom DNA and RNA strands is the phosphoramidite (B1245037) method, which proceeds in the 3' to 5' direction on a solid-phase support. This technique relies on specialized nucleoside phosphoramidites as the monomeric building blocks. These reagents are 2'-deoxynucleosides (like thymidine) that have been chemically modified with protecting groups, such as a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl position and a diisopropylamino group on a phosphite (B83602) triester at the 3' position.

These modifications ensure that the coupling reactions are highly efficient and specific, preventing unwanted side reactions. While the history of oligonucleotide synthesis began with simpler methods, such as the phosphodiester approach, the use of a pre-formed diphosphate (B83284) like dTDP as a monomer is not a feature of these established synthesis cycles.

Isotopic Labeling and Tracing in Metabolic Studies

Isotopically labeled thymidine (B127349) is a powerful tool for tracing nucleotide metabolism and measuring the size of intracellular deoxynucleoside triphosphate (dNTP) pools, which are the direct precursors for DNA synthesis. nih.gov When cells are supplied with radiolabeled thymidine (e.g., [³H]thymidine or ¹⁵N-thymidine), it is transported into the cell and phosphorylated through the salvage pathway. nih.govpnas.org This pathway involves a series of enzymatic steps:

Thymidine is first phosphorylated to thymidine monophosphate (dTMP) by thymidine kinase.

dTMP is then phosphorylated to Thymidine-3',5'-diphosphate (dTDP).

Finally, dTDP is converted to thymidine triphosphate (dTTP). researchgate.net

By tracing the flow of the isotopic label through this pathway, researchers can analyze the dynamics and relative sizes of each phosphate intermediate pool. Although the final analytical measurement in many assays focuses on the dTTP pool, understanding the concentration and turnover of the dTDP pool is critical. The relative balance between the different thymidine phosphates provides insight into the cell's metabolic state and proliferative capacity. researchgate.netplos.org For instance, studies have shown that in the cytosol, dTDP can constitute a significant portion of the total thymidine nucleotide pool. plos.org

This type of metabolic tracing is essential for understanding diseases characterized by nucleotide pool imbalances and for evaluating the mechanisms of drugs that target DNA synthesis. researchgate.net

Table 1: Illustrative Distribution of Cytosolic Thymidine Phosphates

This table provides a generalized representation of the relative amounts of thymidine diphosphate (TDP) and thymidine triphosphate (TTP) found in the cytosol of a cell, based on findings from metabolic studies. plos.org

Thymidine Phosphate SpeciesAbbreviationApproximate Relative Abundance in Cytosol
Thymidine diphosphatedTDP20%
Thymidine triphosphatedTTP80%

Comparative Biochemical Studies across Organisms

Thymidine-3',5'-diphosphate (pdTp) is an intermediate in nucleotide metabolism, and the pathways involving its formation and subsequent use can vary significantly across different organisms. Comparative studies of the enzymes responsible for thymidine phosphorylation are crucial for understanding fundamental cellular processes like DNA replication and for identifying potential targets for therapeutic intervention, particularly in pathogenic organisms. Key differences in thymidine metabolism have been observed between bacteria like Escherichia coli, parasites such as Trypanosoma brucei and Leishmania mexicana, and mammals like Homo sapiens.

In Escherichia coli, the synthesis of thymidine triphosphate (dTTP) for DNA replication can occur through both de novo and salvage pathways nih.gov. The de novo pathway involves the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), which is then phosphorylated to deoxythymidine diphosphate (dTDP) and subsequently to dTTP nih.gov. The salvage pathway utilizes the enzyme thymidine kinase (tdk) to phosphorylate exogenous thymidine to dTMP nih.gov. A mutant E. coli strain lacking the catabolic enzyme thymidine phosphorylase can efficiently incorporate external thymidine into its DNA nih.gov.

Parasitic protozoa, such as Trypanosoma brucei and Leishmania mexicana, exhibit distinct differences in their nucleotide metabolism compared to their mammalian hosts, making these pathways attractive drug targets nih.govplos.org. Trypanosoma brucei, the causative agent of African sleeping sickness, relies on salvage pathways for pyrimidines. Comparative studies between trypanosomal and mammalian thymidine kinases have revealed differences in their properties, which could be exploited for selective drug design nih.gov. Similarly, Leishmania species, which cause leishmaniasis, possess both de novo and salvage pathways for pyrimidines plos.org. The thymidine kinase from Leishmania major (LmTK) is essential for the pyrimidine (B1678525) salvage pathway and has been identified as important for the parasite's infectivity plos.org.

In Homo sapiens, thymidine metabolism is critical for DNA synthesis and repair. Deoxythymidine is phosphorylated to dTMP by thymidine kinase, and subsequently to dTDP and dTTP hmdb.ca. Thymidine-3',5'-diphosphate has also been identified as a selective small molecule inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), a protein overexpressed in certain cancers, demonstrating anti-tumor efficacy in vivo medchemexpress.com. This inhibitory role in human cells highlights a function beyond its intermediate role in DNA synthesis.

Table 1: Comparison of Key Enzymes in Thymidine Metabolism

Enzyme/PathwayE. coliHomo sapiensLeishmania mexicanaTrypanosoma brucei
Thymidylate Synthase (de novo) Present (thyA) nih.govPresentPresent plos.orgAbsent (relies on salvage) nih.gov
Thymidine Kinase (salvage) Present (tdk) nih.govPresent (TK1, TK2) hmdb.caPresent (LmTK) plos.orgPresent nih.gov
Thymidine Phosphorylase (catabolism) PresentPresentNot specifiedNot specified
Primary Source of Thymidine De novo and salvage nih.govDe novo and salvageDe novo and salvage plos.orgSalvage pathway is critical nih.gov

Development of Research Probes and Tools

The unique structure of thymidine and its phosphorylated derivatives, including Thymidine-3',5'-diphosphate, has led to the development of various analogs that serve as powerful research probes. These tools are instrumental in studying complex cellular processes, particularly DNA repair mechanisms.

Nucleotide excision repair (NER) is a primary cellular defense mechanism that removes a wide variety of bulky DNA lesions, including those caused by UV radiation and certain chemical carcinogens pnas.orgnih.gov. Research in this area has been significantly advanced by the use of thymidine analogs that, once incorporated into DNA, are recognized as damage by the NER machinery.

Studies have shown that the thymidine analog 5-ethynyl-2′-deoxyuridine (EdU) is a substrate for the NER pathway in mammalian cells pnas.orgnih.gov. When EdU is incorporated into the genome during DNA replication, it is treated as a form of DNA damage and is actively excised pnas.org. This process is absent in cells deficient in NER, confirming the pathway's involvement. The excision of EdU can be mapped at single-nucleotide resolution throughout the human genome using techniques like excision repair sequencing (XR-seq) nih.gov. Interestingly, while several other thymidine analogs—such as 5-bromo-2′-deoxyuridine (BrdU), 5-chloro-2′-deoxyuridine (CldU), and 5-iodo-2′-deoxyuridine (IdU)—are also used to study DNA synthesis, only EdU appears to be excised in quantities sufficient for detection by standard assays pnas.org.

The recognition and removal of EdU by the NER system suggest that even minor modifications to the thymine (B56734) base can cause helical distortions in the DNA that are significant enough to trigger a repair response pnas.org. This finding has opened up new avenues for research, proposing that the futile cycle of EdU incorporation, excision, and re-incorporation could contribute to its cellular toxicity and potential application in cancer therapy, particularly for brain cancers, as EdU can cross the blood-brain barrier pnas.orgnih.gov.

Table 2: Thymidine Analogs Used in Excision Repair Studies

AnalogChemical Modification (at C5 of pyrimidine ring)Substrate for Nucleotide Excision Repair (NER)Common Research Application
5-ethynyl-2′-deoxyuridine (EdU) Replaces methyl group with an ethynyl (B1212043) groupYes pnas.orgnih.govProbing DNA replication and NER
5-bromo-2′-deoxyuridine (BrdU) Replaces methyl group with a bromine atom pnas.orgNo (not readily detectable) pnas.orgLabeling DNA for proliferation studies
5-chloro-2′-deoxyuridine (CldU) Replaces methyl group with a chlorine atom pnas.orgNo (not readily detectable) pnas.orgLabeling DNA for proliferation studies
5-iodo-2′-deoxyuridine (IdU) Replaces methyl group with an iodine atom pnas.orgNo (not readily detectable) pnas.orgLabeling DNA for proliferation studies

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzyme-Thymidine-3',5'-diphosphate Interactions

A primary focus of future research will be the identification and characterization of new enzymatic partners for thymidine-3',5'-diphosphate. While its interactions with enzymes like staphylococcal nuclease and Tudor domain containing 1 (SND1) are established, the full spectrum of its protein interactome remains largely uncharted. nih.govnih.gov Advanced proteomics and biochemical approaches are expected to uncover novel binding partners, potentially revealing unforeseen roles in cellular signaling, DNA repair, and metabolic regulation.

Key research questions in this area include:

What other nucleases, polymerases, or signaling proteins does thymidine-3',5'-diphosphate interact with?

What are the kinetic and thermodynamic parameters of these novel interactions?

How do these interactions modulate the function of the respective enzymes and influence cellular pathways?

The discovery of new enzyme interactions will be crucial for a more comprehensive understanding of the physiological and pathophysiological significance of this diphosphate (B83284) nucleotide.

Advanced Structural-Functional Correlations in Complex Biological Systems

Future investigations will increasingly employ high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM) and advanced nuclear magnetic resonance (NMR) spectroscopy, to elucidate the atomic details of thymidine-3',5'-diphosphate in complex with its target enzymes. For instance, while the crystal structure of thymidine-3',5'-diphosphate bound to staphylococcal nuclease has provided significant insights, studies have shown that the conformation of the bound inhibitor can be influenced by crystal lattice interactions. mdpi.com NMR studies in solution have provided a more dynamic picture of this interaction, revealing differences in the conformation of the sugar pucker and rotations around key bonds compared to the crystalline state. mdpi.com

By combining structural data with functional assays, researchers can build more accurate models of how thymidine-3',5'-diphosphate modulates enzyme activity. This includes understanding its role as a competitive inhibitor and a model compound for studying DNA strand breaks. nih.gov Computer modeling and molecular dynamics simulations will be instrumental in exploring the conformational changes and energy landscapes of these interactions, providing a deeper understanding of the mechanisms of action. asm.org

Table 1: Comparison of Thymidine-3',5'-diphosphate Conformation in Complex with Staphylococcal Nuclease

FeatureX-ray CrystallographyNMR Spectroscopy in Solution
Sugar Pucker Not explicitly detailed in provided abstractsC2' endo/O1' endo
C4'-C5' Bond Rotation (γ) gauche, trans (186 +/- 12 degrees)trans, gauche (301 +/- 29 degrees)
C5'-O5' Bond Rotation (β) (+) anticlinal (136 +/- 10 degrees)(-) or (+) clinal (92 +/- 8 degrees or 274 +/- 3 degrees)
Data derived from NMR docking studies comparing solution and crystal structures. mdpi.com

Integration with Multi-Omics Data for Systems-Level Understanding

A significant emerging avenue of research is the integration of data related to thymidine-3',5'-diphosphate with multi-omics datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov While direct multi-omics studies on thymidine-3',5'-diphosphate are still nascent, the groundwork is being laid by broader analyses of nucleotide metabolism and the functional roles of its known interacting partners. researchgate.net

For example, the enzyme SND1, which is inhibited by thymidine-3',5'-diphosphate, is known to be involved in various cellular processes, including the regulation of gene expression. nih.govebi.ac.uk Multi-omics analyses of cells with altered SND1 activity could reveal downstream effects on signaling pathways, such as the JAK-STAT pathway, and post-transcriptional gene control. researchgate.net Similarly, proteomic analyses of DNA topoisomerase I, another interacting partner, have identified numerous proteins involved in RNA metabolism, suggesting a broader role for this enzyme beyond DNA relaxation. nih.gov

By correlating the levels of thymidine-3',5'-diphosphate and its related metabolites with changes in gene and protein expression, researchers can begin to build a systems-level view of its biological impact. This integrative approach will be crucial for understanding how fluctuations in this single molecule can influence complex cellular phenotypes and disease states. Future studies may focus on:

Metabolomic profiling to quantify thymidine-3',5'-diphosphate levels in different cellular contexts and disease models.

Transcriptomic and proteomic analyses to identify genes and proteins whose expression is altered in response to changes in thymidine-3',5'-diphosphate levels or the activity of its interacting enzymes.

Integrative network analysis to model the complex interplay between thymidine-3',5'-diphosphate, its enzymatic partners, and broader cellular networks. nih.gov

This systems-level understanding will be essential for identifying new biomarkers and therapeutic targets related to the pathways influenced by thymidine-3',5'-diphosphate.

Q & A

Basic Research Questions

Q. How is Thymidine-3',5'-Diphosphate synthesized for oligonucleotide modifications, and what methodological considerations are critical for stability?

  • Methodology: Synthesis involves phosphoramidite chemistry with protecting groups (e.g., 4,4′-dimethoxytrityl, tert-butyldimethylsilyl) to ensure regioselective coupling. For example, 5′-O-(bis-phosphonate)-modified thymidine derivatives require base-labile protecting groups (e.g., S-pivaloyl-2-thioethyl) to prevent degradation during solid-phase oligonucleotide synthesis. Post-synthesis, aqueous ammonia with 2-mercaptoethanol removes these groups without destabilizing the phosphodiester backbone .
  • Key Considerations: Steric hindrance at the C4′-C5′ bond must be minimized to ensure proper alignment of the 5′-phosphate in Ago-2 binding pockets. LC-MS and ion-pair chromatography are critical for purity validation .

Q. What role does Thymidine-3',5'-Diphosphate play in DNA single-strand dynamics, and how can computational models predict its behavior?

  • Structural Role: It serves as a minimal subunit of single-stranded DNA, influencing conformational flexibility and backbone charge distribution. Density functional theory (DFT) simulations reveal that electron density around the 3′,5′-diphosphate group affects hydrogen-bonding interactions with proteins like nucleases .
  • Modeling Tools: DFT-based methods (e.g., B3LYP/6-31G*) are used to calculate rotational barriers and optimize geometries for predicting interactions in larger DNA-protein complexes .

Q. How do researchers validate the metabolic stability of 5′-phosphorylated thymidine derivatives in ss-siRNA systems?

  • Experimental Design: Metabolic stability is assessed via in vitro assays using liver microsomes or serum nucleases. Modifications like α-fluoromethylenephosphonate (5′-CF2-P) mimic natural phosphate esters while resisting enzymatic cleavage. Activity is quantified using luciferase reporter assays to measure RNAi silencing efficiency .

Advanced Research Questions

Q. What structural modifications to Thymidine-3',5'-Diphosphate enhance ss-siRNA binding to Ago-2, and how are SAR studies designed to optimize potency?

  • SAR Strategies:

  • Charge Density: Introducing bisphosphonate (5′-CHP2) or fluorinated vinylphosphonate groups increases negative charge density, strengthening electrostatic interactions with Ago-2 lysine residues (K533/K566) .
  • Stereoelectronic Effects: Trans-vinylphosphonate mimics the 5′-phosphate conformation in Ago-2 co-crystal structures, improving binding affinity by 3–5-fold compared to cis isomers .
    • Validation: X-ray crystallography (e.g., PDB 3QOJ) and molecular docking identify optimal positioning of modified diphosphates within Ago-2 pockets .

Q. How can crystallographic data resolve contradictions in the activity of modified thymidine diphosphates across in vitro and cellular assays?

  • Case Study: 5′-Bisphosphonate-modified ss-siRNA showed reduced activity (IC50 >50 nM) despite strong in vitro binding. Cryo-EM and mutational analysis revealed steric clashes with Ago-2’s MID domain, highlighting the need for balanced charge and spatial compatibility .
  • Resolution: Iterative refinement using hybrid methods (e.g., crystallography + MD simulations) reconciles discrepancies by modeling dynamic protein-RNA interactions .

Q. What experimental approaches are used to assess the impact of 5′-diphosphate modifications on off-target effects in gene silencing?

  • Genome-Wide Profiling: RNA sequencing identifies off-target transcripts post-ss-siRNA treatment. Modified thymidine diphosphates with reduced charge density (e.g., methylenephosphonate) show lower off-target binding due to weaker non-selective electrostatic interactions .
  • Controls: Include scramble-sequence ss-siRNAs and unmodified controls to distinguish sequence-specific effects from chemical modification artifacts .

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Feasible Synthetic Routes

Reactant of Route 1
Thymidine 3',5'-diphosphate
Reactant of Route 2
Thymidine 3',5'-diphosphate

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